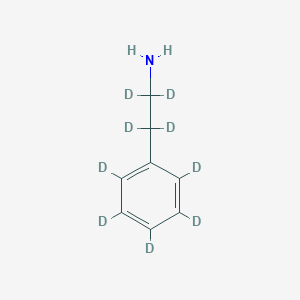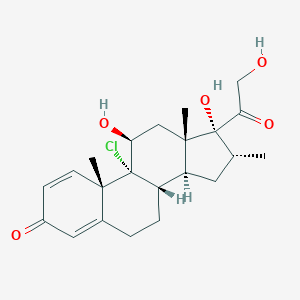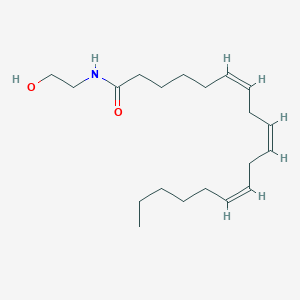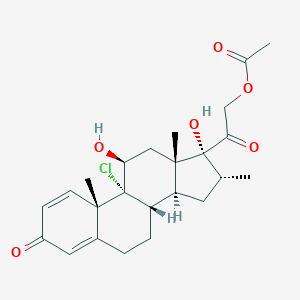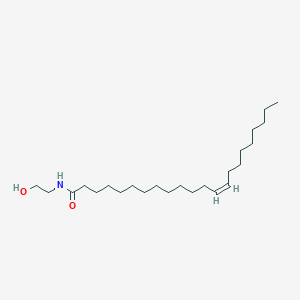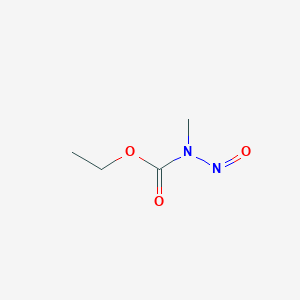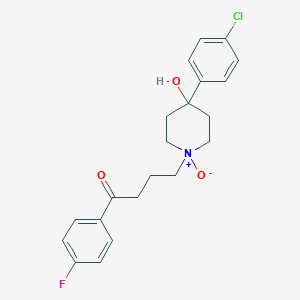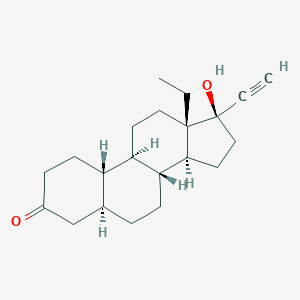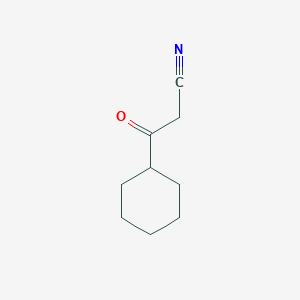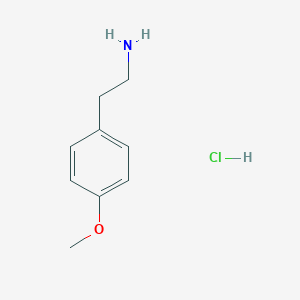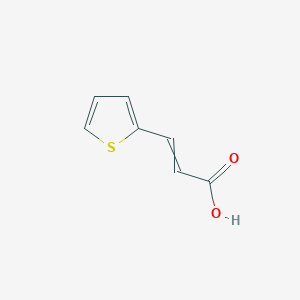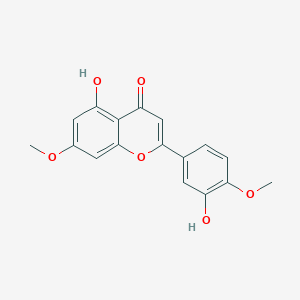
ピロリン
概要
説明
. Flavonoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Pilloin has garnered attention for its potential therapeutic applications, particularly in the field of anti-inflammatory research .
科学的研究の応用
Pilloin has been extensively studied for its scientific research applications, including:
Chemistry: Pilloin serves as a model compound for studying the chemical behavior of flavonoids and their derivatives.
作用機序
Target of Action
Pilloin, a flavonoid isolated from Aquilaria sinensis, primarily targets NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IκB (inhibitor of kappa B) in lipopolysaccharide (LPS)-stimulated macrophages . These targets play a crucial role in the inflammatory response.
Mode of Action
Pilloin inhibits the activation of NF-κB and reduces the phosphorylation of IκB in LPS-stimulated macrophages . This interaction suppresses the production of pro-inflammatory molecules, such as TNF-α, IL-6, COX-2, and iNOS, in LPS-treated RAW 264.7 macrophages .
Biochemical Pathways
The mitogen-activated protein kinase-mediated signaling pathways, including JNK, ERK, and p38, are inhibited by pilloin . This results in the suppression of LPS-induced morphological alterations, phagocytic activity, and ROS elevation in RAW 264.7 macrophages .
Result of Action
Pilloin significantly reduces serum levels of TNF-α and IL-6 in multiple organs of LPS-induced septic mice . This demonstrates the anti-inflammatory potential of pilloin and its effectiveness in reducing inflammation.
Action Environment
It’s known that the effectiveness of pilloin in reducing inflammation has been demonstrated both in vitro and in vivo .
準備方法
Synthetic Routes and Reaction Conditions
Pilloin can be synthesized through various chemical routes. One common method involves the methylation of 3′,5-dihydroxyflavone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of pilloin often involves extraction from natural sources. For instance, pilloin can be isolated from the stems of Diplomorpha ganpi through activity-guided fractionation. The extraction process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
化学反応の分析
Types of Reactions
Pilloin undergoes various chemical reactions, including:
Oxidation: Pilloin can be oxidized to form quinones, which are compounds with potential anticancer properties.
Reduction: Reduction of pilloin can lead to the formation of dihydroflavonoids, which may exhibit different pharmacological activities.
Substitution: Pilloin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroflavonoids
Substitution: Alkylated or acylated flavonoid derivatives
類似化合物との比較
Pilloin is unique among flavonoids due to its specific substitution pattern, which contributes to its distinct pharmacological properties. Similar compounds include:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Compared to these compounds, pilloin’s unique combination of hydroxyl and methoxy groups enhances its bioavailability and specific interactions with molecular targets, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHJDTXPDRDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185955 | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32174-62-2 | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilloin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
